![molecular formula C16H16ClNO3S B2732605 Ethyl 2-(2-chloroacetamido)-5-methyl-4-phenylthiophene-3-carboxylate CAS No. 565179-42-2](/img/structure/B2732605.png)
Ethyl 2-(2-chloroacetamido)-5-methyl-4-phenylthiophene-3-carboxylate
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Description
This compound is a derivative of ethyl 2-(2-chloroacetamido)-4-thiazoleacetate . It likely contains a thiazole ring, which is a type of heterocyclic compound that consists of a five-membered C3NS ring .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as Ethyl 4-(2-chloroacetamido)benzoate can be synthesized starting from benzocaine . It undergoes heterocyclization in the presence of ammonium thiocyanate in refluxing ethanol .Scientific Research Applications
Antimicrobial Research
Ethyl 2-(2-chloroacetamido)-5-methyl-4-phenylthiophene-3-carboxylate has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, potentially inhibiting growth or killing bacteria. This makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Cancer Research
In cancer research, this compound is studied for its cytotoxic properties. It can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for chemotherapy drugs. Researchers are particularly interested in its ability to target specific cancer cell lines without affecting healthy cells .
Anti-inflammatory Studies
This compound is also explored for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are signaling molecules that mediate and regulate immunity and inflammation. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis .
Neuroprotective Agents
Ethyl 2-(2-chloroacetamido)-5-methyl-4-phenylthiophene-3-carboxylate is being investigated for its neuroprotective effects. It may help protect neurons from damage caused by oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Enzyme Inhibition
Researchers are studying this compound for its ability to inhibit specific enzymes. Enzyme inhibitors are crucial in drug development as they can regulate the activity of enzymes involved in various diseases. This compound’s unique structure allows it to bind to enzyme active sites, potentially leading to the development of new therapeutic agents .
Pharmacokinetics and Drug Delivery
The compound is also used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Additionally, its chemical properties make it a candidate for drug delivery systems, where it can be used to improve the bioavailability and targeted delivery of drugs .
properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-3-21-16(20)14-13(11-7-5-4-6-8-11)10(2)22-15(14)18-12(19)9-17/h4-8H,3,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHWXAWJGCTFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chloroacetamido)-5-methyl-4-phenylthiophene-3-carboxylate |
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